
4-Bromo-1,2-bis(hexyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,2-bis(hexyloxy)benzene is an organic compound with the chemical formula C18H29BrO2 It is a derivative of benzene, where two hexyloxy groups are attached to the 1 and 2 positions, and a bromine atom is attached to the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-bis(hexyloxy)benzene typically involves the bromination of 1,2-bis(hexyloxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a controlled temperature and stirring to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. Safety measures are also implemented to handle the bromine and other reagents used in the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1,2-bis(hexyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hexyloxy groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,2-bis(hexyloxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-1,2-bis(hexyloxy)benzene involves its interaction with specific molecular targets. The bromine atom and hexyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(hexyloxy)benzene: Similar structure but lacks the bromine atom.
2-Bromo-1,4-bis(hexyloxy)benzene: Similar but with different substitution pattern.
1,2-Dihexyloxybenzene: Lacks the bromine atom and has a different substitution pattern.
Uniqueness
4-Bromo-1,2-bis(hexyloxy)benzene is unique due to the presence of both bromine and hexyloxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
200959-51-9 |
|---|---|
Molekularformel |
C18H29BrO2 |
Molekulargewicht |
357.3 g/mol |
IUPAC-Name |
4-bromo-1,2-dihexoxybenzene |
InChI |
InChI=1S/C18H29BrO2/c1-3-5-7-9-13-20-17-12-11-16(19)15-18(17)21-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3 |
InChI-Schlüssel |
COCCIDGDLPJWJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C=C(C=C1)Br)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14081268.png)

![[3-(7-Bromo-6-chloro-2,8-difluoroquinazolin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl] tert-butyl formate](/img/structure/B14081274.png)
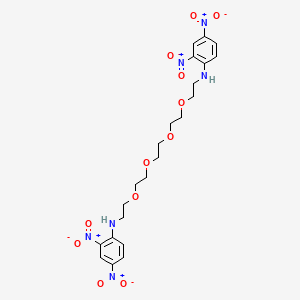
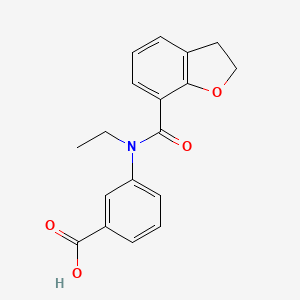
![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
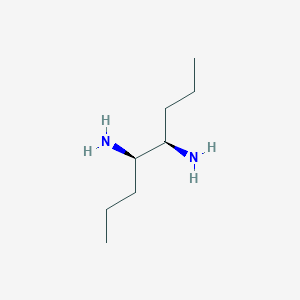
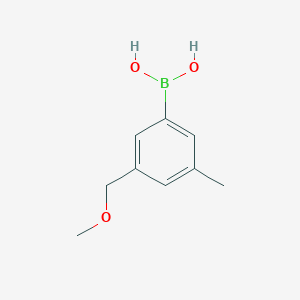


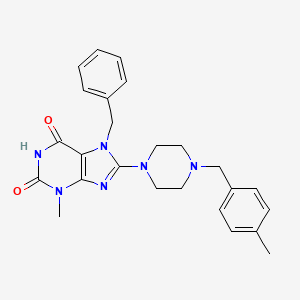
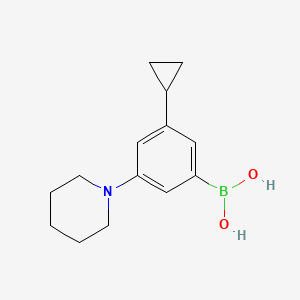
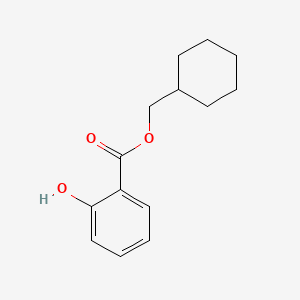
![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14081364.png)
